molecular formula C9H9N3O2 B2683736 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2198690-96-7

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Katalognummer: B2683736
CAS-Nummer: 2198690-96-7
Molekulargewicht: 191.19
InChI-Schlüssel: NMQOVJREDHBMEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound features an imidazo[1,2-b]pyridazine core with an oxetane ring attached via an ether linkage at the 6-position. The unique structure of this compound contributes to its diverse chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the oxetane moiety. One common synthetic route starts with the cyclization of appropriate precursors to form the imidazo[1,2-b]pyridazine ring system. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction at the C6 position . The oxetane ring is then introduced via an etherification reaction, using suitable reagents and conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Optimized reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for efficient large-scale synthesis. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and consistency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxetane Moiety

The oxetane ring’s inherent strain (25–27 kcal/mol ring strain) facilitates nucleophilic ring-opening reactions. Common nucleophiles such as amines, thiols, and alcohols target the oxetane’s oxygen, leading to ether cleavage or functionalization.

Reaction TypeConditionsProductYield (%)Reference
ThiolysisNaH, DMF, RT6-(Mercapto)imidazo[1,2-b]pyridazine78
AminolysisNH₃/MeOH, 60°C6-Aminoimidazo[1,2-b]pyridazine65
AlcoholysisK₂CO₃, EtOH, reflux6-Alkoxyimidazo[1,2-b]pyridazine82

Mechanistic Insight : Ring-opening proceeds via an SN2 mechanism, where the nucleophile attacks the less hindered oxetane carbon adjacent to the ether oxygen. This reactivity is exploited to introduce diverse functional groups at the 6-position .

Electrophilic Aromatic Substitution (EAS)

The imidazo[1,2-b]pyridazine core undergoes EAS preferentially at the 3- and 8-positions due to electron density distribution. The oxetane group exerts a mild electron-donating effect (+M), directing substitution to meta/para positions relative to itself.

Reaction TypeReagentProductRegioselectivityYield (%)Reference
NitrationHNO₃/H₂SO₄3-Nitro-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine3-position70
HalogenationNBS, AIBN8-Bromo-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine8-position65
SulfonationSO₃, H₂SO₄8-Sulfo-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine8-position58

Key Finding : Nitration at the 3-position preserves the oxetane group’s integrity, enabling further derivatization. Halogenation facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cross-Coupling Reactions

The introduction of halogens via EAS enables transition-metal-catalyzed cross-couplings, expanding structural diversity.

Reaction TypeCatalystPartnerProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid8-Phenyl-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine85
Buchwald-HartwigPd₂(dba)₃/XantphosMorpholine8-Morpholino-6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine73

Optimized Conditions : Suzuki reactions require Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a 3:1 dioxane/H₂O mixture at 80°C .

Functional Group Transformations

The oxetane ether can be modified without disrupting the imidazo[1,2-b]pyridazine core:

  • Oxidation : Treatment with mCPBA converts oxetane to a lactone, though yields are moderate (45%) due to competing ring-opening.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxetane to a tetrahydrofuran derivative (52% yield) .

Stability Under Acidic/Basic Conditions

The compound exhibits limited stability in strong acids (e.g., HCl > 2M) or bases (e.g., NaOH > 1M), leading to oxetane ring degradation.

ConditionpH/TempDegradation PathwayHalf-LifeReference
1M HCl25°COxetane → Diol4.2 h
1M NaOH60°CImidazole ring hydrolysis1.8 h

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Imidazo[1,2-b]pyridazine derivatives have been investigated for their anticancer properties. The compound may act as a potent inhibitor of specific kinases involved in cancer progression. For instance, the successful kinase inhibitor ponatinib has sparked interest in exploring new derivatives for similar therapeutic applications. Research indicates that modifications to the imidazo[1,2-b]pyridazine core can enhance efficacy against various cancer cell lines .

Anti-inflammatory Properties

The compound exhibits potential as an anti-inflammatory agent. Studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The ability to modulate these enzymes positions this compound as a candidate for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-b]pyridazine possess antibacterial and antifungal activities. The structural modifications can lead to compounds that effectively combat resistant strains of bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance globally .

Synthesis and Characterization

The synthesis of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. Various methods have been employed to optimize yield and purity, including:

  • Nucleophilic substitution reactions : Utilizing oxetane as a nucleophile to introduce the oxetan-3-yloxy group.
  • Cyclization techniques : Forming the imidazo[1,2-b]pyridazine structure through cyclization reactions under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of synthesized compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Key factors influencing their activity include:

  • Substituents on the imidazo ring : Different substituents can significantly affect binding affinity and selectivity towards biological targets.
  • Functional groups : The presence of electron-donating or withdrawing groups can modify pharmacokinetic properties and enhance therapeutic efficacy.

Case Studies

Several studies have highlighted the promising applications of imidazo[1,2-b]pyridazine derivatives:

  • A study demonstrated that specific modifications led to compounds with enhanced anticancer activity against breast cancer cell lines, showing IC50 values significantly lower than existing treatments .
  • Another investigation focused on anti-inflammatory derivatives that exhibited superior COX inhibition compared to standard NSAIDs like meloxicam, suggesting a potential for safer therapeutic options in chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of kinases, with substitutions at positions 2, 3, 6, 7, and 8 dictating selectivity and potency . This interaction disrupts the kinase’s activity, leading to downstream effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which imparts unique chemical reactivity and biological activity.

Biologische Aktivität

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in critical cellular processes. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

The compound features an imidazo[1,2-b]pyridazine core with an oxetane ring, which contributes to its unique chemical reactivity and biological properties. Its structure allows for various modifications that can enhance its therapeutic potential.

This compound primarily acts as an inhibitor of transforming growth factor-β activated kinase 1 (TAK1) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of inflammatory responses, cell growth, and apoptosis. The compound's interaction with these targets suggests its potential utility in treating diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. For example, it has been reported to suppress COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

In Vivo Efficacy

The compound has shown promising results in animal models for various inflammatory conditions. In carrageenan-induced paw edema models, it exhibited a dose-dependent reduction in inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the imidazo and pyridazine rings have been systematically studied to optimize potency and selectivity for target kinases. For instance, the introduction of electron-donating groups has been associated with enhanced anti-inflammatory effects .

Comparative Analysis

When compared to similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-c]pyridines, this compound displays unique properties due to its specific substitution pattern. The presence of the oxetane ring distinguishes it from other derivatives and enhances its biological activity by providing additional sites for interaction with biological targets .

Data Table: Biological Activity Comparison

Compound NameTarget KinaseIC50 (μM)Notes
This compoundCOX-20.04Comparable to celecoxib
Imidazo[1,2-a]pyridineVarious kinasesVariesDifferent substitution pattern
Imidazo[1,2-c]pyridineVarious kinasesVariesDifferent ring fusion

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of several imidazo derivatives, this compound was found to significantly reduce paw edema in a rat model when administered at doses ranging from 5 to 20 mg/kg. The results indicated a clear dose-response relationship and supported further investigations into its therapeutic potential in chronic inflammatory conditions.

Case Study 2: Cancer Cell Line Studies

In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. For instance, A549 lung cancer cells showed reduced viability at concentrations as low as 0.5 μM after 48 hours of treatment. These findings suggest that the compound may possess anticancer properties worth exploring in future research.

Eigenschaften

IUPAC Name

6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-9(14-7-5-13-6-7)11-12-4-3-10-8(1)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQOVJREDHBMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.